7-(3,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one
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Overview
Description
7-(3,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of flavonoids, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one involves multiple steps, starting from simpler organic moleculesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone core can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-(3,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-(2,4-Dihydroxyphenyl)-7-hydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
- 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one .
Properties
Molecular Formula |
C25H30O6 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
7-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H30O6/c1-13(2)5-7-16-23-15(9-10-25(3,4)31-23)21(28)20-22(29)17(12-30-24(16)20)14-6-8-18(26)19(27)11-14/h5-6,8-12,15-16,20-21,23-24,26-28H,7H2,1-4H3 |
InChI Key |
UAEFHEVLRLXFIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1C2C(C=CC(O2)(C)C)C(C3C1OC=C(C3=O)C4=CC(=C(C=C4)O)O)O)C |
Origin of Product |
United States |
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